![molecular formula C19H11ClN2OS B10906790 5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one CAS No. 866817-43-8](/img/structure/B10906790.png)
5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[77002,6010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one stands out due to its unique tetracyclic structure and the presence of the chlorophenyl group. Similar compounds include:
- 4-phenyl-5-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,8,10,12,14-hexaen-7-one
- 16-oxa-3,6,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,7,10,12,14-hexaene These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
CAS No. |
866817-43-8 |
|---|---|
Molecular Formula |
C19H11ClN2OS |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one |
InChI |
InChI=1S/C19H11ClN2OS/c20-15-8-4-3-7-13(15)14-10-24-19-16(14)18(23)21-17-12-6-2-1-5-11(12)9-22(17)19/h1-8,10H,9H2 |
InChI Key |
NBYIXVGNQKGPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)SC=C4C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


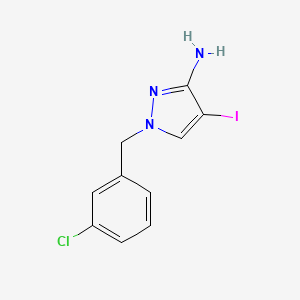
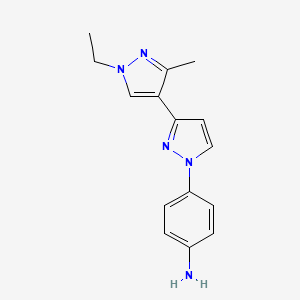
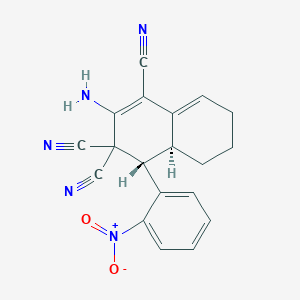

![N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10906726.png)

![N'-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10906738.png)

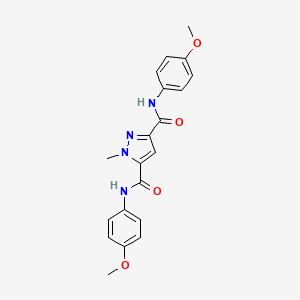
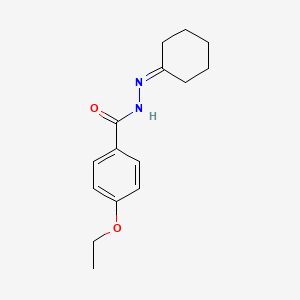
![N-{2-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B10906771.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methoxy-2-phenylpyrimidine](/img/structure/B10906775.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906778.png)
![N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B10906781.png)
